Cas no 65626-86-0 (Benzo[g]pteridine-2,4(3H,10H)-dione,10-(3,4-dimethylphenyl)-3-methyl-)

Benzo[g]pteridine-2,4(3H,10H)-dione,10-(3,4-dimethylphenyl)-3-methyl- structure
65626-86-0 structure
Product name:Benzo[g]pteridine-2,4(3H,10H)-dione,10-(3,4-dimethylphenyl)-3-methyl-
CAS No:65626-86-0
MF:C19H16N4O2
MW:332.35594
CID:397778
PubChem ID:325582

Benzo[g]pteridine-2,4(3H,10H)-dione,10-(3,4-dimethylphenyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[g]pteridine-2,4(3H,10H)-dione,10-(3,4-dimethylphenyl)-3-methyl-
    • 10-(3,4-dimethylphenyl)-3-methylbenzo[g]pteridine-2,4-dione
    • NSC-294544
    • 65626-86-0
    • CHEMBL301107
    • NSC294544
    • DTXSID80315422
    • Inchi: InChI=1S/C19H16N4O2/c1-11-8-9-13(10-12(11)2)23-15-7-5-4-6-14(15)20-16-17(23)21-19(25)22(3)18(16)24/h4-10H,1-3H3
    • InChI Key: FIFGILIKFDYILR-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)N2C3=CC=CC=C3N=C4C2=NC(=O)N(C4=O)C)C

Computed Properties

  • Exact Mass: 332.12748
  • Monoisotopic Mass: 332.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 65.3Ų

Experimental Properties

  • PSA: 65.34

Benzo[g]pteridine-2,4(3H,10H)-dione,10-(3,4-dimethylphenyl)-3-methyl- Related Literature

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